2-(1-Aminobutyl)-4-bromo-6-chlorophenol 2-(1-Aminobutyl)-4-bromo-6-chlorophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17830277
InChI: InChI=1S/C10H13BrClNO/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,9,14H,2-3,13H2,1H3
SMILES:
Molecular Formula: C10H13BrClNO
Molecular Weight: 278.57 g/mol

2-(1-Aminobutyl)-4-bromo-6-chlorophenol

CAS No.:

Cat. No.: VC17830277

Molecular Formula: C10H13BrClNO

Molecular Weight: 278.57 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Aminobutyl)-4-bromo-6-chlorophenol -

Specification

Molecular Formula C10H13BrClNO
Molecular Weight 278.57 g/mol
IUPAC Name 2-(1-aminobutyl)-4-bromo-6-chlorophenol
Standard InChI InChI=1S/C10H13BrClNO/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,9,14H,2-3,13H2,1H3
Standard InChI Key SEXKOAZFGTWXEG-UHFFFAOYSA-N
Canonical SMILES CCCC(C1=C(C(=CC(=C1)Br)Cl)O)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a phenolic core substituted at the 2-, 4-, and 6-positions with an (R)-configured aminobutyl group, bromine, and chlorine, respectively. The IUPAC name, 2-[(1R)-1-aminobutyl]-6-bromo-4-chlorophenol, reflects this substitution pattern and stereochemistry . The aminobutyl side chain introduces chirality, with the (1R) configuration dictating its three-dimensional orientation.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10H13BrClNO\text{C}_{10}\text{H}_{13}\text{BrClNO}
Molecular Weight278.57 g/mol
IUPAC Name2-[(1R)-1-aminobutyl]-6-bromo-4-chlorophenol
SMILESCCCC@HN
InChIKeyRIGBDYFGDCVMQP-SECBINFHSA-N

The stereochemistry at the C1 position of the butyl chain is critical for intermolecular interactions, particularly in biological systems where enantioselectivity often dictates activity .

Electronic and Steric Effects

The electron-withdrawing bromine and chlorine atoms at the 4- and 6-positions deactivate the aromatic ring, directing electrophilic substitutions to the less hindered 2-position. The aminobutyl group’s electron-donating nature further modulates reactivity, creating a balance between steric bulk and electronic effects .

Synthesis and Manufacturing

Bromination Strategies

A patented process for synthesizing 4-bromo-2-chlorophenol derivatives provides a foundational approach . The method involves brominating 2-chlorophenol in the presence of tertiary amine salts (e.g., triethylamine hydrochloride) to enhance regioselectivity for the 4-position, minimizing the formation of undesired 2,6-dibromo isomers . Key parameters include:

  • Temperature: 0–60°C (optimal: 0–20°C in solvents like chlorobenzene).

  • Catalyst Loading: 3–6 wt% of tertiary amine salts relative to the substrate.

  • Brominating Agents: Elemental bromine (preferred) or N-bromosuccinimide .

Table 2: Representative Synthesis Conditions

ParameterValue
Substrate2-Chlorophenol
SolventChlorobenzene
CatalystTriethylamine hydrochloride
Bromine Equivalents1.0–1.02 mol/mol
Yield>99% (purity: 98–99%)

Introducing the Aminobutyl Group

Post-bromination, the aminobutyl side chain is introduced via reductive amination or nucleophilic substitution. Asymmetric synthesis methods, such as chiral auxiliary-mediated alkylation or enzymatic resolution, are required to achieve the (1R) configuration . For example, reacting 4-bromo-6-chloro-2-hydroxybenzaldehyde with (R)-1-amino-butane in the presence of a reducing agent like sodium cyanoborohydride could yield the target compound.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility is influenced by its polar functional groups (-OH, -NH₂) and hydrophobic halogens. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons. The calculated LogP (octanol-water partition coefficient) of ~2.5 suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Spectral Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons at δ 7.2–7.5 ppm (meta to Br/Cl), broad -NH₂ signal at δ 1.5–2.0 ppm, and methylene/methyl groups in the butyl chain at δ 0.8–1.4 ppm.

    • ¹³C NMR: Carbons adjacent to halogens appear at δ 120–135 ppm, while the phenolic oxygen deshields the attached carbon to δ 150–155 ppm .

  • IR Spectroscopy: Stretching vibrations for -OH (~3300 cm⁻¹), -NH₂ (~3400 cm⁻¹), and C-Br/C-Cl bonds (600–800 cm⁻¹) .

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